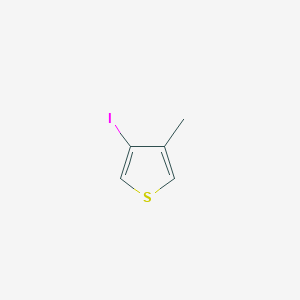

3-Iodo-4-methylthiophene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQPOXUMOAGCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312832 | |

| Record name | 3-Iodo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16494-41-0 | |

| Record name | 3-Iodo-4-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16494-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 4 Methylthiophene and Analogues

Classical and Contemporary Approaches to 3-Iodothiophene Derivatives

The introduction of an iodine atom at the 3-position of the thiophene (B33073) ring is a key transformation that can be accomplished through various synthetic strategies. These methods range from classical organometallic reactions to more modern, direct approaches.

Halogen-Metal Interconversion Strategies

A fundamental and widely utilized method for the synthesis of 3-iodothiophenes is the halogen-metal exchange reaction. wikipedia.org This strategy typically involves the reaction of a 3-bromothiophene (B43185) with an organolithium reagent, such as n-butyllithium, at low temperatures to form a transient 3-thienyllithium species. guidechem.com This highly reactive intermediate is then quenched with an iodine source, most commonly molecular iodine (I₂), to yield the desired 3-iodothiophene. guidechem.com The rate of halogen-metal exchange is generally faster for heavier halogens, following the trend I > Br > Cl. wikipedia.org This reaction is kinetically controlled and is influenced by the stability of the resulting carbanion intermediate. wikipedia.org While effective, this method requires stringent anhydrous conditions and very low temperatures (e.g., -70°C) due to the high reactivity of the organolithium reagents. guidechem.com

Copper(I) Iodide Mediated Halogen Exchange from 3-Bromothiophenes

Copper(I) iodide (CuI) serves as an effective catalyst for the conversion of aryl bromides to aryl iodides in a process often referred to as an aromatic Finkelstein reaction. unito.itnih.gov This method provides a milder alternative to the lithium-halogen exchange. In this approach, a 3-bromothiophene is heated with an iodide salt, such as sodium iodide (NaI), in the presence of a catalytic amount of CuI. unito.it The reaction is often facilitated by the addition of a ligand, like N,N'-dimethylethylenediamine, which enhances the solubility and reactivity of the copper catalyst. unito.it The choice of solvent can also be critical, with options including toluene/dioxane mixtures or n-butanol. unito.it This copper-mediated halogen exchange is more tolerant of various functional groups compared to the organolithium-based methods. nih.gov

| Catalyst System | Iodide Source | Solvent | Temperature | Yield |

| CuI / N,N'-dimethylethylenediamine | NaI | Toluene:Dioxane (4:1) | 110 °C | 85% unito.it |

| CuI / N,N'-dimethylethylenediamine | Iodine | n-Butanol | 120 °C | 78.29% guidechem.com |

| Cu₂O / L-proline | NaI | Ethanol (B145695) | 120 °C | 46% unito.it |

Direct Iodination Methods and Regioselectivity Considerations

Direct iodination of thiophenes offers a more atom-economical route, but controlling the position of iodination is a significant challenge. The thiophene ring is highly susceptible to electrophilic substitution, with the 2- and 5-positions being the most reactive. Consequently, direct iodination of unsubstituted thiophene often yields a mixture of isomers, with 2-iodothiophene (B115884) being the predominant product. ic.ac.uk To achieve regioselective iodination at the 3-position, directing groups or specific iodinating reagents are necessary. Reagents like N-iodosuccinimide (NIS) have been used for the iodination of thiophene derivatives. thieme-connect.comjcu.edu.au The reaction conditions, including the choice of solvent and the presence of an acid catalyst, can influence the regiochemical outcome. thieme-connect.com For instance, the use of NIS activated with 4-toluenesulfonic acid in ethanol has been reported as a clean and efficient method for the iodination of substituted thiophenes. thieme-connect.com

Targeted Synthesis of Functionalized 3-Iodo-4-methylthiophene Derivatives

The synthesis of specifically functionalized derivatives of this compound allows for the construction of more complex molecules for various applications.

Synthesis of this compound-2-carboxylic Acid

A key functionalized derivative is this compound-2-carboxylic acid. A common synthetic strategy begins with a commercially available precursor, 3-methylthiophene (B123197). A one-pot bromination/debromination procedure can be employed to produce 2,4-dibromo-3-methylthiophene. beilstein-journals.org The introduction of the carboxylic acid group at the 2-position can then be achieved through a Grignard reaction followed by carbonation with CO₂. beilstein-journals.org An alternative approach starts with 2-thiophenecarboxylic acid, which undergoes dilithiation with n-butyllithium followed by quenching with iodine to produce 3-iodothiophene-2-carboxylic acid. chemicalbook.com This latter method, applied to a 4-methyl substituted precursor, would provide a direct route to the target molecule.

| Starting Material | Key Steps | Final Product |

| 3-Methylthiophene | 1. Bromination/debromination to 2,4-dibromo-3-methylthiophene. 2. Grignard formation and carbonation. | 4-Bromo-3-methyl-2-thiophenecarboxylic acid beilstein-journals.org |

| 2-Thiophenecarboxylic acid | 1. Dilithiation with n-butyllithium. 2. Quenching with iodine. | 3-Iodothiophene-2-carboxylic acid chemicalbook.com |

Derivatization from Precursors bearing Methyl and Amino Groups

Precursors containing both methyl and amino groups on the thiophene ring are valuable starting materials for creating diverse this compound analogues. For example, methyl 3-amino-4-methylthiophene-2-carboxylate is a readily accessible precursor. researchgate.netprepchem.comchemicalbook.com This compound can be synthesized from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene by reaction with hydroxylamine (B1172632) hydrochloride. prepchem.comchemicalbook.com The amino group in such compounds can be further transformed, for instance, by conversion to a carbohydrazide (B1668358) through reaction with hydrazine (B178648) hydrate. researchgate.net This carbohydrazide can then undergo condensation with various aldehydes to form N-acylhydrazones, demonstrating the utility of the amino group for further derivatization. researchgate.net The synthesis of 2-aminothiophene derivatives can also be achieved through the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. sciforum.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of greener solvents, efficient catalytic systems, and reaction designs that maximize atom economy and minimize waste.

Solvent Selection and Catalytic Efficiency for Sustainable Production

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional iodination reactions often employ chlorinated solvents, which are associated with significant health and environmental hazards. In the pursuit of greener alternatives, ethanol has emerged as a promising solvent for the iodination of thiophene derivatives. thieme-connect.comresearchgate.netthieme-connect.com Its low toxicity, biodegradability, and derivation from renewable resources make it a sustainable choice.

Research on the iodination of thiophene using N-iodosuccinimide (NIS) has demonstrated the profound impact of the solvent on reaction efficiency. thieme-connect.com As illustrated in the following table, ethanol proves to be a highly effective solvent for this transformation, leading to significantly better yields compared to other green solvents like ethyl acetate (B1210297) and ethyl lactate. The protic nature of ethanol is believed to enhance the activation of NIS, thereby facilitating the electrophilic substitution on the thiophene ring. thieme-connect.com

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Ethanol | 95 |

| 2 | Ethyl Acetate | <20 |

| 3 | Ethyl Lactate | 0 |

| 4 | Water | 0 |

The efficiency of the iodination process can be further enhanced through the use of an acid catalyst. While various acids can be employed, 4-toluenesulfonic acid (p-TsOH) has been identified as a particularly effective and environmentally benign catalyst for the NIS-mediated iodination of thiophenes in ethanol. thieme-connect.comresearchgate.net Catalytic amounts of p-TsOH significantly accelerate the reaction, leading to high yields of the desired iodinated thiophene. thieme-connect.com The catalytic efficiency of different acid additives has been compared, highlighting the superiority of p-TsOH in promoting the desired reaction while minimizing side products. thieme-connect.com

| Entry | Acid Additive (catalytic amount) | Product(s) |

|---|---|---|

| 1 | None | Slow reaction |

| 2 | 4-Toluenesulfonic acid | Predominantly 2-iodothiophene |

| 3 | Acetic acid | Inefficient reaction |

| 4 | Sulfuric acid | Mixture of 2-iodothiophene and 2,5-diiodothiophene |

Atom Economy and Waste Minimization in Iodothiophene Synthesis

The use of N-iodosuccinimide (NIS) as an iodinating agent presents a notable challenge to atom economy. In the reaction, only the iodine atom of NIS is incorporated into the thiophene ring, while the succinimide (B58015) portion becomes a stoichiometric byproduct.

Reaction: 4-methylthiophene + NIS → this compound + succinimide

To calculate the theoretical atom economy for this reaction, we consider the molecular weights of the reactants and the desired product.

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the iodination of 4-methylthiophene with NIS:

Molecular Weight of 4-methylthiophene (C₅H₆S): 98.17 g/mol

Molecular Weight of N-iodosuccinimide (C₄H₄INO₂): 224.99 g/mol

Molecular Weight of this compound (C₅H₅IS): 224.04 g/mol

Percent Atom Economy = (224.04 / (98.17 + 224.99)) x 100 ≈ 69.3%

This calculation highlights that a significant portion of the reactant mass is converted into a byproduct. Minimizing waste is therefore a key objective. The succinimide byproduct, while not highly toxic, still constitutes waste that must be managed. Ideally, catalytic methods for iodination that utilize a simple iodine source, such as I₂, with a benign oxidant would offer a higher atom economy.

Reactivity and Mechanistic Investigations of 3 Iodo 4 Methylthiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 3-iodo-4-methylthiophene is a key functional group that enables its participation in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds. The high reactivity of the C-I bond, in comparison to C-Br or C-Cl bonds, makes iodothiophenes particularly effective substrates in these transformations. libretexts.org

Palladium-based catalysts are exceptionally versatile and widely employed for forging carbon-carbon bonds. rsc.org The chemistry of this compound is dominated by its use in palladium-catalyzed reactions, which allow for the introduction of a wide array of substituents onto the thiophene (B33073) ring. These reactions typically proceed via a catalytic cycle involving Pd(0) and Pd(II) species. libretexts.orgwikipedia.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron compound with an organic halide or triflate. youtube.comyoutube.com For iodothiophenes like this compound, this reaction provides a powerful and convergent method for the synthesis of aryl- and heteroaryl-substituted thiophenes. The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the low toxicity of its boron-containing byproducts. youtube.comnih.gov

####### 3.1.1.1.1. Scope and Limitations with Arylboronic Acids

The Suzuki-Miyaura coupling of iodothiophenes is compatible with a broad range of arylboronic acids. The electronic properties of the boronic acid can influence the reaction's efficiency.

Electronic Effects : Both electron-rich and electron-poor arylboronic acids can be successfully coupled with iodothiophenes. scielo.br Research on similar substrates indicates that arylboronic acids with electron-donating groups often exhibit increased nucleophilicity, which can facilitate the transmetalation step and lead to high yields. scielo.br

Steric Effects : Sterically hindered arylboronic acids, such as those with ortho-substituents, can also participate in the coupling. While these reactions may sometimes require longer reaction times or slightly modified catalyst systems to achieve high yields, they demonstrate the versatility of the method. scielo.bruwindsor.ca

Heteroarylboronic Acids : The scope extends to the use of heteroarylboronic acids, enabling the synthesis of complex biheteroaryl structures, which are prevalent in pharmacologically active compounds. nih.govmit.edu

Limitations of the reaction can include:

Protodeboronation : A potential side reaction is the cleavage of the C-B bond of the boronic acid, particularly with sensitive heteroarylboronic acids, which can reduce the yield of the desired cross-coupled product. nih.gov

Homocoupling : While generally minimal in well-optimized reactions, the homocoupling of the boronic acid to form a biaryl byproduct can sometimes occur.

The table below illustrates the typical scope of Suzuki-Miyaura reactions with substituted thiophenes, demonstrating the high yields achievable with various functionalized coupling partners under optimized conditions.

| Entry | Thiophene Substrate | Boronic Acid Partner | Catalyst System | Yield (%) |

| 1 | 3-Bromothiophene (B43185) | Cyclopropylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 88 |

| 2 | 2-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 93 |

| 3 | Methyl 4-bromo-thiophene-2-carboxylate | Cyclopropylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 91 |

| 4 | 1-(4-Bromothiophen-2-yl)ethan-1-one | Cyclopropylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 82 |

| 5 | 5-Bromothiophene-2-carbaldehyde | Cyclopropylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 93 |

This table is adapted from data on the Suzuki-Miyaura cross-coupling of bromothiophenes, which serves as a close model for the even more reactive iodothiophenes. Data sourced from Molecules, 2023, 28, 3770. semanticscholar.org

####### 3.1.1.1.2. Mechanistic Pathways in Suzuki-Miyaura Coupling: Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps. libretexts.orgchemrxiv.orgresearchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of this compound to a low-valent palladium(0) complex (often ligated, e.g., Pd(PPh₃)₄ or a species formed in situ). youtube.comchemrxiv.org This step involves the cleavage of the carbon-iodine bond and forms a square planar palladium(II) intermediate. youtube.com For aryl iodides, the initial binding of the iodoarene to the palladium complex can be the first irreversible step in the cycle. chemrxiv.orgresearchgate.net

Transmetalation : The next step is transmetalation, where the organic group from the boron reagent is transferred to the palladium(II) center. This process requires activation of the organoboron species by a base (e.g., K₃PO₄, Cs₂CO₃). youtube.comlibretexts.org The base reacts with the arylboronic acid to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium complex, displacing the halide. youtube.comlibretexts.org

Reductive Elimination : The final step is reductive elimination from the palladium(II) intermediate. youtube.comchemrxiv.org In this step, the two organic groups (the 4-methylthienyl group and the aryl group from the boronic acid) couple to form the new carbon-carbon bond of the final product. youtube.com This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.orgchemrxiv.org

General Catalytic Cycle for Suzuki-Miyaura Coupling

####### 3.1.1.1.3. Ligand Effects and Catalyst Design for this compound

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura reaction. Ligands stabilize the palladium catalyst, influence its reactivity, and can enhance the rates of the key elementary steps in the catalytic cycle. nih.gov

Sterically Bulky, Electron-Rich Ligands : Over the past two decades, a major advance in cross-coupling has been the development of specialized ligands. nih.gov Sterically bulky and electron-rich dialkylbiarylphosphine ligands, such as SPhos and XPhos, have proven highly effective for coupling heteroaryl halides. nih.gov These ligands promote the oxidative addition step and facilitate the final reductive elimination, leading to higher catalyst turnover numbers and allowing for the coupling of more challenging substrates. semanticscholar.orgnih.gov

N-Heterocyclic Carbenes (NHCs) : In some applications, N-Heterocyclic Carbene (NHC) ligands have been shown to offer superior performance compared to traditional phosphine (B1218219) ligands, although the reasons are not always fully understood. nih.gov

Precatalysts : Modern approaches often utilize well-defined palladium precatalysts that incorporate these advanced ligands. These precatalysts offer improved stability and generate the active Pd(0) species in a controlled manner, leading to more reproducible results. nih.gov

| Ligand Type | Examples | Key Characteristics | Impact on Reaction |

| Triarylphosphines | PPh₃ | Historically used, moderate activity. | Effective for simple, reactive substrates. |

| Dialkylbiarylphosphines | XPhos, SPhos | Sterically bulky, electron-rich. | Increases reaction rates and scope, effective for heteroaryl halides. nih.govsemanticscholar.orgnih.gov |

| N-Heterocyclic Carbenes | IPr, SImes | Strong σ-donors, sterically demanding. | Can provide high stability and activity, sometimes outperforming phosphines. nih.gov |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org Iodothiophenes are excellent substrates for this reaction due to the high reactivity of the carbon-iodine bond. rsc.orgresearchgate.net

The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle with distinct steps: rsc.orgyoutube.com

Oxidative Addition : Similar to the Suzuki coupling, the reaction starts with the oxidative addition of the iodothiophene to a Pd(0) catalyst.

Migratory Insertion : The alkene then coordinates to the palladium(II) complex, followed by a syn-migratory insertion of the alkene into the palladium-thienyl bond.

β-Hydride Elimination : A hydrogen atom on the β-carbon (relative to the palladium) is eliminated in a syn-fashion, forming the C=C double bond of the product and a palladium-hydride species.

Reductive Elimination : The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate, typically by reductive elimination of H-X (where X is the halide), allowing the cycle to continue. wikipedia.org

The Heck reaction is a powerful tool for the vinylation of thiophene rings, providing access to stilbene-like structures and other conjugated systems. The reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org However, challenges can arise with certain ortho-substituted heterocycles, which can sometimes poison the catalyst and lead to lower yields. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Heck Cross-Coupling Reactions of Iodothiophenes

Olefin Reactivity and Regioselectivity

The Mizoroki-Heck reaction serves as a powerful tool for carbon-carbon bond formation, specifically for the arylation of olefins. diva-portal.orgorganic-chemistry.orgmasterorganicchemistry.com The reactivity of this compound in this context is characteristic of aryl iodides, which are highly effective coupling partners. The reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene. masterorganicchemistry.com

The regioselectivity of the Heck reaction—that is, where the aryl group attaches to the olefin—is influenced by several factors, including the electronic properties of the olefin and the specific reaction conditions.

Electron-Poor Olefins : When reacting with electron-deficient olefins, such as acrylates or styrenes, the aryl group from a compound like this compound typically adds to the carbon atom of the double bond that has the most hydrogen atoms (the terminal position). This results in the formation of the linear, or β-arylation, product. diva-portal.org

Electron-Rich Olefins : For electron-rich olefins, such as vinyl ethers, the regioselectivity can be more complex, often yielding a mixture of internal (α) and terminal (β) arylation products. diva-portal.org The choice of ligands and additives can be crucial in directing the selectivity towards one isomer over the other. chemrxiv.org For instance, certain ligand systems can promote the formation of the branched, or α-arylation, product.

The reaction generally proceeds with high trans selectivity, meaning the aryl group and the substituent on the adjacent carbon of the original olefin are positioned on opposite sides of the newly formed double bond. organic-chemistry.org The conditions for these reactions can be optimized to favor specific outcomes, as detailed in section 3.1.1.2.3.

| Olefin Type | Typical Product | Controlling Factors |

|---|---|---|

| Electron-Poor (e.g., Styrene, Acrylates) | Linear (β-arylation) | Electronic bias of the substrate |

| Electron-Rich (e.g., Vinyl ethers) | Mixture of Linear (β) and Branched (α) | Ligands, additives, and reaction conditions can modulate selectivity |

Catalytic Cycle Analysis: Palladium(II) to Palladium(0) Pre-activation

While the catalytic cycle of the Heck reaction is driven by a Palladium(0) species, the reaction is often initiated using more stable and commercially available Palladium(II) precatalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂). semanticscholar.orglibretexts.org Therefore, a critical initial step, known as pre-activation, involves the in-situ reduction of Pd(II) to the active Pd(0) catalyst before it can enter the main catalytic cycle. semanticscholar.orglibretexts.org

The reduction of the Pd(II) precatalyst is typically mediated by a phosphine ligand or another reducing agent present in the reaction mixture, such as an amine or the olefin itself. semanticscholar.org For instance, with phosphine ligands, two primary mechanisms for this reduction have been proposed:

Outer Sphere Mechanism : Involves the interaction of the Pd(II) complex with the phosphine ligand, leading to the formation of a phosphonium species and the reduced Pd(0) catalyst. libretexts.org

Inner Sphere Mechanism : This pathway involves the coordination of the phosphine to the palladium center, followed by an internal redox process to generate Pd(0). libretexts.org

Once the active Pd(0) catalyst is formed, it enters the well-established catalytic cycle for the Heck reaction:

Oxidative Addition : The Pd(0) species reacts with this compound, breaking the carbon-iodine bond and forming a new organopalladium(II) complex. libretexts.org

Olefin Coordination and Insertion : The alkene substrate coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond. libretexts.org

β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) complex. libretexts.org

Reductive Elimination/Base Regeneration : The hydridopalladium(II) complex reacts with a base (e.g., triethylamine) to regenerate the Pd(0) catalyst, which can then begin a new cycle. libretexts.org

The use of Pd(II) precatalysts is often more efficient than starting with a Pd(0) source like Pd(PPh₃)₄, as the latter can be a relatively stable 18-electron complex that is less prone to dissociate its ligands to enter the catalytic cycle. libretexts.org

Optimization of Reaction Conditions for this compound

Optimizing reaction conditions is crucial for achieving high yields and selectivity in the Heck coupling of this compound. Key parameters that are typically adjusted include the choice of catalyst, base, solvent, temperature, and additives. researchgate.net

A model reaction, such as the coupling of an aryl iodide with an acrylate or styrene, is often used to screen various combinations of these parameters. researchgate.netbeilstein-journals.orgnih.gov

Catalyst : While simple palladium salts like Pd(OAc)₂ are effective, the choice of ligand can significantly impact reactivity. Phosphine ligands are common, but phosphine-free systems have also been developed to simplify the process and reduce costs. organic-chemistry.orgnih.gov Supported catalysts, such as palladium encapsulated in a polyurea matrix (Pd EnCat®), offer the advantage of easier recovery and reuse. frontiersin.org

Base : An inorganic or organic base is required to neutralize the hydrogen iodide (HI) generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst. libretexts.org Common bases include potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and tertiary amines like triethylamine (B128534) (Et₃N). nih.govfrontiersin.org

Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are frequently used as they effectively dissolve the reactants and facilitate the reaction. researchgate.netnih.gov Greener protocols have been developed using solvents like ethanol (B145695) or even water as a co-solvent. nih.govfrontiersin.org

Additives : In some cases, additives like tetraalkylammonium salts (e.g., Et₄NCl) are used, particularly in phosphine-free systems, as they can promote the reaction. frontiersin.org

Temperature : The reaction temperature is a critical factor, with optimal temperatures often determined experimentally to balance reaction rate and catalyst stability. researchgate.net Microwave irradiation can be employed to shorten reaction times significantly. frontiersin.org

| Parameter | Common Options | Purpose/Effect |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd EnCat®40 | Facilitates the C-C bond formation |

| Base | K₂CO₃, NaOAc, Et₃N | Neutralizes HX byproduct, regenerates Pd(0) |

| Solvent | DMF, DMAc, Ethanol | Dissolves reactants, influences reaction rate |

| Additive | Et₄NCl (Tetraethylammonium chloride) | Promotes reaction, especially in phosphine-free systems. frontiersin.org |

| Temperature | 50-130 °C or Microwave | Controls reaction rate and efficiency |

Negishi Cross-Coupling Reactions of Iodothiophenes

The Negishi cross-coupling reaction is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. jk-sci.comyoutube.com For substrates like this compound, this reaction provides a powerful route to introduce a wide variety of alkyl, aryl, or vinyl groups at the 3-position of the thiophene ring.

A significant advantage of the Negishi coupling is the use of organozinc reagents. chem-station.com Compared to more reactive organometallics like organolithium or Grignard reagents, organozinc compounds offer a milder reaction profile, which translates to exceptionally high functional group tolerance. chem-station.comnih.gov This means the reaction can proceed without affecting a wide range of sensitive functional groups present on either the organozinc reagent or the iodothiophene substrate.

Functional groups that are well-tolerated in Negishi couplings include:

Esters nih.gov

Nitriles orgsyn.org

Amides orgsyn.org

Ketones

Ethers orgsyn.org

Amines and imides nih.gov

Alkenes and alkynes nih.gov

Heterocycles mdpi.com

This broad compatibility makes the Negishi reaction a valuable tool in complex molecule synthesis, as it often eliminates the need for protecting group strategies. jk-sci.comnih.gov The reaction is known for its high reactivity, selectivity, and for producing few side reactions. jk-sci.com

The catalytic cycle of the Negishi cross-coupling reaction is analogous to other palladium-catalyzed coupling reactions and proceeds through three fundamental steps: chem-station.comresearchgate.net

Oxidative Addition : The cycle begins with the active Pd(0) or Ni(0) catalyst. This catalyst undergoes oxidative addition with the electrophile, this compound. The C-I bond is cleaved, and the palladium inserts itself to form a square planar (4-methylthiophen-3-yl)palladium(II) iodide intermediate.

Transmetalation : The organozinc reagent (R-ZnX) then reacts with the palladium(II) intermediate. In this step, the organic group (R) is transferred from the zinc to the palladium center, displacing the iodide. This forms a diorganopalladium(II) complex, and a zinc salt (ZnXI) is released as a byproduct. This step is a key feature of the Negishi reaction, and the moderate reactivity of the organozinc reagent contributes to the reaction's high functional group tolerance. researchgate.net

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the 4-methylthiophen-3-yl and the R group) couple to form the final product with a new C-C bond. This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst, which can then participate in another catalytic cycle. researchgate.net

Stille Cross-Coupling Reactions and Related Methodologies

The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling chemistry, involving the reaction of an organohalide with an organostannane (organotin) reagent. wikipedia.orgjk-sci.com For a substrate like this compound, the Stille coupling allows for the formation of a C-C bond by introducing various sp²- or sp³-hybridized carbon groups.

The mechanism of the Stille reaction is well-studied and follows the same general catalytic cycle as other cross-coupling reactions: wikipedia.org

Oxidative Addition : A Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

Transmetalation : The organostannane reagent (R-SnR'₃) transfers its R group to the palladium center. This step can sometimes be the rate-limiting step and can be accelerated by the addition of copper(I) salts or by using ligands that are sterically hindered and electron-rich. harvard.edu

Reductive Elimination : The coupled product is released, and the Pd(0) catalyst is regenerated. wikipedia.org

A key advantage of organostannanes is their stability to air and moisture, making them easy to handle. wikipedia.orgjk-sci.com The reaction conditions are generally mild and tolerate a vast array of functional groups, including esters, amides, ketones, and hydroxyl groups. jk-sci.com However, a significant drawback is the toxicity of the tin reagents and the difficulty in completely removing tin byproducts from the final product. jk-sci.comorganic-chemistry.org This has led to the development of related methodologies, such as the Suzuki coupling (using boronic acids), which often offer similar versatility without the toxicity concerns associated with tin. organic-chemistry.org

Sonogashira Cross-Coupling Reactions of Iodothiophenes

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org Iodothiophenes, such as this compound, are highly effective substrates for this transformation due to the high reactivity of the carbon-iodine bond. The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and is a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgyoutube.com

Palladium Cycle : The cycle begins with the oxidative addition of the iodothiophene to a palladium(0) species, forming a palladium(II) intermediate. wikipedia.orgyoutube.com

Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide complex. youtube.comyoutube.com This step is thought to increase the acidity of the alkyne's terminal proton, facilitating its removal by the base. youtube.com

Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step known as transmetalation.

Reductive Elimination : Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (an alkynylthiophene) and regenerate the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

The reactivity of the halide in Sonogashira reactions follows the order I > Br > Cl > OTf, making aryl iodides like this compound particularly suitable substrates that often react at room temperature. wikipedia.org Modified protocols have been developed that are copper-free, amine-free, or solvent-free to address issues like the formation of undesired alkyne homocoupling byproducts. organic-chemistry.org

| Component | Example | Role | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophile | wikipedia.org |

| Alkyne | Phenylacetylene (B144264) | Nucleophile Precursor | rsc.org |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary Catalyst | libretexts.orgorganic-chemistry.org |

| Copper Co-catalyst | CuI | Activates Alkyne | youtube.com |

| Base | Triethylamine, Piperidine | Deprotonates Alkyne | libretexts.org |

| Solvent | THF, DMF, Toluene | Reaction Medium | wikipedia.org |

Nickel-Catalyzed Cross-Coupling Reactions for Thiophene Derivatives

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for the synthesis of thiophene derivatives. squarespace.com Nickel catalysts exhibit unique reactivity, enabling the activation of traditionally less reactive bonds and facilitating transformations that are challenging for palladium. squarespace.comprinceton.edu These reactions are crucial for producing polythiophenes and other conjugated materials with valuable electronic and optical properties. rsc.org

The mechanisms of nickel-catalyzed cross-couplings are diverse and can proceed through various oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). squarespace.com This accessibility to multiple oxidation states allows for both two-electron pathways (similar to palladium) and single-electron transfer (SET) or radical pathways. squarespace.com The ability of nickel to engage in radical mechanisms is particularly advantageous for coupling alkyl partners and for stereoconvergent reactions. squarespace.com

Several types of nickel-catalyzed cross-coupling reactions are applied to thiophene derivatives:

Kumada-Type Coupling : This involves the reaction of a Grignard reagent with an organic halide. Nickel catalysts are effective for coupling aryl Grignard reagents with iodothiophenes.

C–H Functionalization : Nickel catalysts can mediate the direct arylation of thiophenes, avoiding the need for pre-functionalized organometallic reagents. rsc.orgnih.gov This approach offers higher atom economy.

C–S Bond Cleavage : In some cases, nickel catalysts can promote cross-coupling reactions that proceed via the cleavage of a carbon-sulfur bond within the thiophene ring or a thioether substrate. figshare.comresearchgate.net

The choice of ligand is critical in tuning the reactivity and selectivity of the nickel catalyst. Bidentate phosphine ligands are commonly employed to stabilize the nickel center and promote the desired catalytic cycle. core.ac.uk

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Reference |

|---|---|---|---|---|

| Deprotonative C-H Functionalization | 2-(phenylsulfonyl)-3-hexylthiophene | Self-coupling (Polymerization) | Ni(II) complex / TMPMgCl·LiCl | figshare.com |

| Direct Arylation Polymerization (DArP) | Di- and tri-thiophenes | Poly(hetero)aryl halides | Ni(II) bipyridine / LiHMDS | nih.gov |

| Kumada Catalyst-Transfer Polycondensation | 2-Bromo-3-substituted thiophene | Grignard formation in situ | Ni(dppp)Cl₂ | rsc.org |

| C-S Coupling | Aryl Triflates | Alkyl Thiols | Ni(cod)₂ / Ligand | chemrxiv.org |

Radical Reactions Involving this compound

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage to generate a 4-methylthien-3-yl radical. This radical intermediate is a versatile species that can participate in a variety of bond-forming reactions. The generation of this radical can be achieved through several methods, including halogen atom transfer, interaction with hypervalent iodine reagents, or photoredox catalysis. libretexts.org These radical-based transformations provide synthetic routes that are complementary to traditional polar or organometallic reactions. libretexts.org

Halogen Atom Transfer Processes

Halogen atom transfer (XAT) is a fundamental process for generating carbon-centered radicals from organic halides. nih.gov In this process, a radical initiator abstracts the halogen atom from the substrate, producing an alkyl or aryl radical. For this compound, an XAT agent (Y•) would abstract the iodine atom to form the 4-methylthien-3-yl radical and a new species, Y-I.

The efficiency of XAT depends on the strength of the bond being formed in the XAT agent and the bond being broken in the substrate. The C-I bond is weak enough to be a good halogen atom donor. Historically, tin hydrides like tributyltin hydride were common XAT agents, but due to their toxicity, alternative methods have been developed. manchester.ac.uk Modern approaches include the use of α-aminoalkyl radicals, which can be generated from simple amines and effectively mimic the reactivity of tin radicals. manchester.ac.uk Additionally, electrochemical halogen-atom transfer (e-XAT) provides a method for generating alkyl radicals from alkyl iodides using anodic oxidation, avoiding the need for chemical oxidants. researchgate.netnih.gov

The three main steps of a radical chain reaction are initiation, propagation, and termination. youtube.com

Initiation : Formation of the initial radical (e.g., through thermolysis of an initiator like AIBN).

Propagation : The initiator radical performs XAT on this compound to generate the thienyl radical. This thienyl radical then reacts with another molecule (e.g., an alkene) to form a new C-C bond and a new radical, which can continue the chain.

Termination : Two radicals combine to end the chain.

Hypervalent Iodine Reagents in Radical Chemistry

Hypervalent iodine(III) compounds are versatile reagents in organic synthesis, acting not only as electrophiles in ionic reactions but also as single-electron oxidants to initiate radical processes. acs.orgnih.gov Their utility stems from their ability to serve as non-toxic, environmentally benign alternatives to heavy metals. cardiff.ac.uk

The involvement of this compound with hypervalent iodine reagents in radical chemistry can occur in several ways. One pathway involves the use of a hypervalent iodine(III) reagent, such as a Togni or Zhdankin reagent, to generate a radical species through thermal or light-mediated homolysis of a weak hypervalent bond. nih.gov This generated radical could then react with the thiophene ring or induce a halogen atom transfer.

Alternatively, electron-rich aromatic systems, including thiophenes, can react with hypervalent iodine(III) reagents via a single-electron transfer (SET) mechanism to produce an aromatic radical cation. nih.govresearchgate.net This radical cation is a highly reactive intermediate that can undergo further transformations. For instance, the synthesis of thienyl(aryl)iodonium salts can be achieved by reacting thiophenes with hypervalent iodine reagents, and these salts can subsequently be used in radical-mediated arylation reactions. acs.orgresearchgate.net The reactivity of hypervalent iodine compounds is often enhanced by the presence of Brønsted or Lewis acids. acs.orgcardiff.ac.uk

| Reagent Name | Structure/Formula | Primary Use in Radical Chemistry | Reference |

|---|---|---|---|

| (Diacetoxyiodo)benzene (PIDA) | PhI(OAc)₂ | Oxidant, Precursor to other I(III) reagents | researchgate.net |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | PhI(OCOCF₃)₂ | Powerful single-electron oxidant | cardiff.ac.uk |

| Zhdankin Reagent | 2-Iodoxybenzoic acid (IBX) derived azides | Azidation of C-radicals | nih.gov |

| Togni Reagents | Benziodoxole-based trifluoromethylating agents | Source of trifluoromethyl radicals | acs.orgnih.gov |

| Diaryliodonium Salts | [Ar-I⁺-Ar']X⁻ | Source of aryl radicals via SET reduction | nih.gov |

Photoredox Catalysis for Carbon-Carbon Bond Formation

Visible-light photoredox catalysis has become a transformative tool for organic synthesis, enabling the formation of reactive radical species under exceptionally mild conditions. nih.govresearchgate.net This methodology relies on a photocatalyst that, upon absorption of visible light, becomes excited and can engage in single-electron transfer (SET) with a substrate. beilstein-journals.org The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, has further expanded the scope of possible transformations. researchgate.net

For a substrate like this compound, a photoredox catalytic cycle can be used to generate the 4-methylthien-3-yl radical for subsequent C-C bond formation. The general process is as follows:

The photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).

The excited photocatalyst (PC*) can act as a potent single-electron reductant. It transfers an electron to the this compound, which has a sufficiently low reduction potential to be activated.

This reduction forms a radical anion intermediate, which rapidly fragments, cleaving the C-I bond to release an iodide anion and the desired 4-methylthien-3-yl radical.

This thienyl radical can then add to an alkene, arene, or another coupling partner to form a new C-C bond. nih.gov

The oxidized photocatalyst (PC⁺) is then returned to its ground state through another electron transfer event in the reaction mixture, completing the catalytic cycle.

This approach allows for C-C bond formation with high chemo- and regioselectivity at room temperature, providing a green and efficient alternative to traditional methods that may require harsh conditions. nih.govdiva-portal.org Iodo-Bodipys have been explored as organic photocatalysts that can function through both reductive and oxidative quenching cycles to form C-C bonds. rsc.org

Halogen Dance Reactions in Iodothiophene Systems

The halogen dance (HD) is a base-catalyzed isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.netwikipedia.org This rearrangement is a powerful tool for accessing substituted isomers that are otherwise difficult to synthesize. researchgate.net The reaction is particularly well-documented for bromo- and iodothiophenes. researchgate.netias.ac.in

The driving force for the halogen dance is thermodynamic, proceeding toward the formation of the most stable carbanionic intermediate. wikipedia.org The generally accepted mechanism involves the following steps:

Deprotonation : A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), abstracts a proton from the thiophene ring at a position adjacent to the iodine atom or at another acidic site. This generates a lithiated thiophene intermediate.

Halogen-Metal Exchange : The initial carbanion exists in equilibrium with other isomeric carbanions via a series of intermolecular halogen-metal exchanges. whiterose.ac.uk A lithiated thiophene can abstract the iodine atom from a molecule of unreacted this compound, generating a diiodothiophene and a new lithiated species.

Migration and Trapping : This sequence of deprotonation and halogen-metal exchange allows the halogen to effectively "dance" across the ring positions. The reaction culminates in the formation of the most thermodynamically stable lithiated species, which can then be trapped by quenching with an electrophile. whiterose.ac.uk

For this compound, treatment with LDA could lead to deprotonation at the C2 or C5 position. The resulting thienyllithium species could then initiate a cascade that results in the migration of the iodine atom to a different position, such as the 2- or 5-position, depending on the relative stability of the anionic intermediates. Lower temperatures are known to favor halogen dance reactions by ensuring the coexistence of both metalated and unmetalated species. wikipedia.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanistic pathways and transition states for halogen dance reactions in halothiophenes, proposing the involvement of halogen-bridged transition states. researchgate.netias.ac.inresearcher.life

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is inherently electron-rich and readily undergoes electrophilic substitution reactions. The regiochemical outcome of these reactions on this compound is governed by the directing effects of the existing substituents. The methyl group at the 4-position is an activating, ortho-, para-directing group, while the iodo group at the 3-position is a deactivating, ortho-, para-directing group.

Given this substitution pattern, electrophilic attack is most likely to occur at the C2 and C5 positions, which are ortho to the methyl group and meta to the iodo group. The C2 position is generally the most reactive site in thiophenes for electrophilic substitution.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Nitro-3-iodo-4-methylthiophene |

| Halogenating agent (e.g., Br₂/FeBr₃) | 2-Bromo-3-iodo-4-methylthiophene |

| Acylating agent (e.g., CH₃COCl/AlCl₃) | 2-Acetyl-3-iodo-4-methylthiophene |

Nucleophilic aromatic substitution (SNAr) on halothiophenes is also a significant reaction pathway, particularly when the ring is activated by electron-withdrawing groups. While the methyl group is electron-donating, the presence of the iodine atom provides a potential leaving group for nucleophilic attack. The reaction would likely require strong nucleophiles and potentially harsh reaction conditions. The position of nucleophilic attack would be at the carbon bearing the iodine atom (C3).

Cyclization Reactions and Fused Heterocycle Synthesis

This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems, particularly thienothiophenes. These fused systems are of interest in materials science due to their electronic properties. The carbon-iodine bond provides a reactive handle for various cross-coupling and cyclization reactions.

For instance, this compound can be utilized in transition-metal-catalyzed reactions to construct new rings fused to the thiophene core. One common strategy involves the introduction of a side chain at the 3-position via a coupling reaction, followed by an intramolecular cyclization.

An example of such a synthetic strategy could involve a Sonogashira coupling of this compound with a terminal alkyne, followed by a cyclization step to form a thieno[3,2-b]thiophene derivative. Similarly, other coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce various functionalities that can subsequently participate in cyclization reactions. The synthesis of thieno[3,4-b]thiophenes, for example, can be achieved through cyclization reactions of appropriately substituted thiophenes wikipedia.org.

Table 3: Examples of Fused Heterocycles Potentially Synthesized from this compound

| Fused Heterocycle | General Synthetic Approach |

| Thieno[3,2-b]thiophene | 1. Introduction of a sulfur-containing side chain at the 2-position of a 3-substituted thiophene. 2. Intramolecular cyclization. |

| Thieno[3,4-b]thiophene | 1. Introduction of functional groups at both the 3- and 4-positions. 2. Intramolecular cyclization to form the second thiophene ring. |

The versatility of this compound in these synthetic strategies underscores its importance as a building block in the construction of complex, functional heterocyclic molecules.

Advanced Applications of 3 Iodo 4 Methylthiophene Derivatives

Application in Advanced Materials Science

The primary application of 3-Iodo-4-methylthiophene in materials science is as a monomer for the synthesis of high-performance conjugated polymers. These polymers are central to the development of organic electronics due to their unique semiconducting and optical properties.

This compound is a key precursor for creating π-conjugated systems, where alternating single and double bonds lead to delocalized electrons. This electron delocalization is the source of the electronic and optical properties of the resulting polymers. nih.gov

Poly(3-methylthiophene) (P3MT) is a well-studied conductive polymer derived from the polymerization of 3-methylthiophene (B123197) monomers. While various methods exist for its synthesis, using a halogenated precursor like this compound in metal-catalyzed cross-coupling reactions is a key strategy for achieving polymers with specific, desirable structures. nih.govgoogle.com The properties of P3MT, such as its conductivity and stability, are highly dependent on its molecular structure, particularly its regioregularity. cmu.edu P3MT is known for its environmental stability and has been explored for use in various electronic applications, though its solubility can be limited compared to analogues with longer alkyl side chains. nih.govcmu.edu

The synthesis of regioregular poly(3-alkylthiophene)s is critical for maximizing the performance of the resulting materials. magtech.com.cn Regioregularity refers to the specific orientation of the monomer units within the polymer chain. cmu.edu For an asymmetrical monomer like this compound, three coupling possibilities exist: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). wikipedia.org

Polymers with a high percentage of HT couplings are known as regioregular and can adopt a planar conformation, which enhances π-orbital overlap between adjacent rings. cmu.edu This planarity leads to a more ordered, crystalline structure, which is essential for efficient charge transport. cmu.edu In contrast, HH couplings introduce steric hindrance, forcing the polymer backbone to twist and disrupting conjugation, which is detrimental to electronic properties. cmu.edu

Chain-growth polymerization methods, such as Kumada Catalyst-Transfer Polycondensation (KCTP), are particularly effective for controlling regioregularity. rsc.orgru.nlrsc.org In this process, a catalyst (typically nickel-based) moves along the growing polymer chain, adding one monomer unit at a time in a specific orientation. cmu.eduru.nl The use of a 2-halo-3-alkylthiophene monomer, such as this compound (after conversion to a Grignard reagent), in these methods ensures the formation of polymers with a high degree of HT coupling, often exceeding 95%. cmu.eduresearchgate.net

Table 1: Comparison of Regioregular and Regiorandom Poly(3-alkylthiophene)s

| Property | Regioregular (High HT-Content) | Regiorandom (Mixed Couplings) |

| Structure | Ordered, planar backbone | Twisted, non-planar backbone |

| Conjugation | Extended π-conjugation | Disrupted π-conjugation cmu.edu |

| Crystallinity | Higher, forms well-defined lamellae | Amorphous or poorly crystalline |

| Conductivity | Significantly higher wikipedia.org | Lower |

| Optical Absorption | Red-shifted, sharper absorption peak | Blue-shifted, broader absorption peak |

The ability to synthesize regioregular polythiophenes from precursors like this compound is fundamental to their application in optoelectronic devices. magtech.com.cnresearchgate.net The superior electronic properties of regioregular polymers make them ideal for use as the active layer in devices such as:

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility in well-ordered, regioregular P3MT allows for efficient switching behavior. researchgate.netnih.gov

Organic Photovoltaics (OPVs): The strong and broad absorption of visible light, coupled with efficient charge transport, makes these materials suitable as the donor material in bulk heterojunction solar cells. rsc.orgyoutube.com

Organic Light-Emitting Diodes (OLEDs): The ability to function as a hole-transporting layer helps improve the efficiency and stability of OLEDs. youtube.com

The performance of these devices is directly linked to the structural purity and order of the polymer, underscoring the importance of using well-defined monomers like this compound in controlled polymerization reactions. researchgate.net

The electronic structure of thiophene-based polymers is characterized by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals defines the electronic band gap, which determines the polymer's optical and electronic properties. mdpi.com

For polymers derived from this compound, the regioregular arrangement leads to a smaller band gap compared to their regiorandom counterparts. This is because the extended π-conjugation along the planar backbone lowers the energy of the LUMO and raises the energy of the HOMO. cmu.edu Optically, this manifests as a red-shift in the UV-Visible absorption spectrum, indicating that the material can absorb lower-energy (longer wavelength) light. mdpi.com The emission spectra are similarly affected, with more conjugated polymers emitting light at longer wavelengths. mdpi.com

Table 2: Typical Electronic and Optical Properties of Regioregular Poly(3-alkylthiophene)s

| Parameter | Typical Value Range | Significance |

| HOMO Level | -4.8 to -5.2 eV | Determines the energy required to remove an electron (oxidation potential). |

| LUMO Level | -2.8 to -3.2 eV | Determines the energy gained when an electron is added (electron affinity). |

| Electronic Band Gap (Eg) | 1.9 to 2.2 eV | Dictates the wavelength of light absorbed and emitted. youtube.com |

| Absorption Maximum (λmax) | 450 to 550 nm | Corresponds to the π-π* electronic transition in the conjugated system. researchgate.net |

| Photoluminescence Maximum (λem) | 550 to 650 nm | Wavelength of light emitted upon relaxation from the excited state. |

Note: Values are representative for regioregular poly(3-alkylthiophene)s and can vary with the specific alkyl side chain, molecular weight, and physical state (solution vs. solid film).

Precursors for Conjugated Polymers and Oligomers

Role in Medicinal and Agrochemical Research

In medicinal and agrochemical research, the this compound scaffold is a valuable synthetic intermediate. The thiophene (B33073) ring is considered a "privileged pharmacophore," meaning it is a common structural motif in biologically active compounds and approved drugs. nih.gov Thiophene-containing molecules are found in pharmaceuticals with anti-inflammatory, antimicrobial, anticancer, and antipsychotic activities. nih.govtechscience.com

The primary role of this compound in this context is as a versatile building block for constructing more complex molecules. The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Kumada couplings. nih.gov This reactivity allows synthetic chemists to readily attach other molecular fragments to the thiophene core at the 3-position, enabling the systematic development of new chemical entities. Researchers can use this compound to synthesize libraries of novel compounds that can then be screened for potential therapeutic or agrochemical activity. researchgate.net

Precursors for Pharmaceutical Development

Thiophene-based compounds are recognized as privileged pharmacophores in medicinal chemistry, with numerous FDA-approved drugs containing this heterocyclic scaffold. nih.gov The structural rigidity and electronic properties of the thiophene ring allow it to mimic a phenyl ring while offering different metabolic profiles and interaction capabilities. This compound, in particular, is a key starting material for creating more complex substituted thiophenes that form the core of various therapeutic agents.

The utility of iodinated thiophenes lies in their ability to undergo metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. nih.gov These reactions allow for the precise and efficient formation of carbon-carbon bonds, enabling the construction of elaborate molecular architectures. For instance, 3-aminothiophenes, which can be synthesized from precursors related to this compound, are essential intermediates in the preparation of various pharmaceutical compounds. google.com Research has demonstrated the synthesis of novel thiophene derivatives with potential anticancer and antioxidant properties, starting from functionalized thiophene building blocks. impactfactor.org In one study, a series of iodo-chrysin derivatives were synthesized and showed potent activity against thyroid cancer cell lines, highlighting the importance of iodine-containing precursors in developing new antineoplastic agents. nih.gov

The synthesis of these derivatives often involves multi-step processes where the iodothiophene core is modified. For example, the Gewald reaction can be used to create aminothiophene intermediates, which are then further functionalized. impactfactor.org

Table 1: Examples of Pharmaceutical-Related Thiophene Derivatives and Synthesis Methods

| Derivative Class | Synthesis Method | Potential Application | Reference |

| 2-Amino-thiophenes | Gewald Reaction | Anticancer, Antioxidant | impactfactor.org |

| 3-Aminothiophenes | From 3-oxotetrahydrothiophenes | General Pharmaceutical Intermediates | google.com |

| Iodo-chrysin Derivatives | Baker-Venkataraman Reaction | Anti-thyroid Cancer | nih.gov |

| Thiophene-based Trimers | Suzuki or Stille Coupling | Bioapplications | nih.gov |

Building Blocks for Agrochemical Synthesis

The versatility of thiophene derivatives extends to the agrochemical industry. Halogenated thiophenes are key components in a new generation of insecticides. beilstein-journals.org Specifically, this compound and related compounds can be converted into essential building blocks for complex agrochemicals. For example, 3-methylthiophene is a known precursor for the pesticide morantel. wikipedia.org

The synthesis of agrochemicals often requires robust and scalable chemical processes. The development of manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives, used in a family of 1,2,4-triazole (B32235) insecticides, showcases the industrial relevance of these compounds. beilstein-journals.org Furthermore, compounds like 3-methylthiophene-2-aldehyde, synthesized from 3-methylthiophene, are valuable intermediates for both pesticides and pharmaceuticals, demonstrating the overlap in synthetic pathways. google.com 3-Aminothiophenes also serve as intermediates in the preparation of herbicidally active compounds. google.com

Electrochemical Applications

Thiophene derivatives are renowned for their electrochemical properties, particularly their ability to form conductive polymers. These materials are at the forefront of research in electronic devices, sensors, and energy storage.

Electrochemical Polymerization and Characterization of Poly(3-methylthiophene)

Poly(3-methylthiophene) (PMeT) is a conductive polymer that can be readily synthesized via the electrochemical oxidation of the 3-methylthiophene monomer. electrochemsci.org This process involves the application of an electrical potential to a solution containing the monomer and a supporting electrolyte, leading to the formation of a polymer film on the electrode surface. dtic.milresearchgate.net

The properties of the resulting PMeT film are highly dependent on the synthesis conditions. Factors such as the solvent, electrolyte, applied potential, and the presence of additives can significantly influence the polymer's structure, morphology, and conductivity. nih.gov For instance, introducing a small amount of 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene can significantly increase the rate of polymerization and lower the required applied potentials. dtic.milacs.org

The characterization of PMeT is crucial for understanding its properties and potential applications. A variety of analytical techniques are employed for this purpose:

Cyclic Voltammetry (CV): Used to study the electrochemical behavior of the polymer, including its redox properties and stability. dtic.mil

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical structure and bonding within the polymer chain. nih.govnih.gov

Scanning Electron Microscopy (SEM): Reveals the surface morphology and microstructure of the polymer film. researchgate.netnih.gov

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer. dtic.milnih.gov

Table 2: Electrochemical Polymerization Parameters for Poly(3-methylthiophene)

| Parameter | Condition/Value | Effect | Reference |

| Monomer | 3-methylthiophene | Forms conductive PMeT films | electrochemsci.org |

| Technique | Galvanostatic, Potentiodynamic | Affects film stability | |

| Additive | 2,2'-Bithiophene | Increases polymerization rate, lowers potential | dtic.milacs.org |

| Solvent | Acetonitrile, Magnetic Ionic Liquid | Influences film properties and yield | nih.gov |

| Supporting Electrolyte | TBAPF6, KPF6 | Provides ionic conductivity | mdpi.com |

Recent research has also explored PMeT composites, such as with graphene, for applications in aluminum-ion batteries, where the polymer's structure facilitates the transport of large-sized AlCl₄⁻ complexes. acs.org

Design of Electrochemical Sensors Utilizing Thiophene Derivatives

The unique optical and electronic properties of thiophene derivatives make them excellent candidates for the development of chemical sensors. researchgate.net These sensors can detect a wide range of analytes, including metal ions and anions, with high sensitivity and selectivity. rsc.orgnih.gov

Sensors based on thiophene derivatives often operate on principles such as fluorescence or colorimetry. nih.gov The binding of an analyte to the thiophene-based sensor molecule can induce a change in its electronic structure, leading to a measurable change in its fluorescence ("turn-on" or "turn-off") or a visible color change. rsc.orgnih.gov

For example, novel thiophene-based Schiff base sensors have been developed for the simultaneous detection of Al³⁺ and Zn²⁺ ions in water and food samples. nih.gov These sensors exhibit a significant fluorescence enhancement upon binding to the target ions. Similarly, a phenothiazine-appended thiophene derivative has been designed for the selective detection of copper ions (Cu²⁺) in living cells and aqueous samples. rsc.org Thiophene-based fluorescent chemosensors have also been successfully applied to the detection of zinc and cyanide ions, with applications in bioimaging of live cells and zebrafish. mdpi.com

The design of these sensors often involves combining the thiophene moiety with other functional groups that act as specific binding sites for the target analyte. The synthesis of these complex molecules relies on the versatile chemistry of thiophene precursors.

Table 3: Performance of Thiophene-Based Electrochemical Sensors

| Sensor | Analyte | Detection Principle | Limit of Detection (LOD) | Reference |

| Thiophene Schiff Base TS | Al³⁺ | Colorimetric, Fluorescent Turn-on | 3.7 x 10⁻⁹ M | nih.gov |

| Thiophene Schiff Base TS | Zn²⁺ | Colorimetric, Fluorescent Turn-on | 3.0 x 10⁻⁸ M | nih.gov |

| PTZ-SCN | Cu²⁺ | Colorimetric, Fluorometric | 0.12 μM | rsc.org |

| DHADC | Zn²⁺ | Fluorescent Turn-on | 2.55 μM | mdpi.com |

| DHADC | CN⁻ | Fluorescent Turn-on | 44.6 μM | mdpi.com |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Functionalization

The carbon-iodine bond in 3-Iodo-4-methylthiophene is a prime site for functionalization, primarily through cross-coupling reactions. While palladium-catalyzed reactions are well-established, future research will likely focus on developing more sustainable, efficient, and selective catalytic systems.

A significant area of exploration is the use of catalysts based on more abundant and less expensive metals like copper and iron. longdom.org These metals offer a cost-effective and environmentally friendlier alternative to palladium for various coupling reactions. longdom.org Research into ligand-assisted copper-catalyzed cross-coupling reactions, for instance, could expand the scope of accessible transformations for this compound, enabling C-N, C-O, and C-S bond formations under milder conditions. longdom.org The development of ligand-free systems is also a key target to simplify reaction setups and reduce costs. longdom.org

Furthermore, enhancing the efficiency and selectivity of existing palladium-catalyzed reactions remains a priority. This includes the design of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can promote reactions at lower catalyst loadings and temperatures. The general mechanism for these transition metal-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com Understanding these fundamental steps is crucial for designing better catalysts. youtube.com For example, Suzuki cross-coupling reactions, which couple organoboron compounds with organic halides, are a powerful tool for creating new carbon-carbon bonds from this compound. scielo.brnih.gov Future work could focus on developing catalysts that are tolerant of a wider range of functional groups and are effective in greener solvent systems.

| Catalytic System | Potential Reaction | Advantages & Research Focus |

| Palladium-based | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig | High efficiency, broad scope. Research focus: lower catalyst loading, milder conditions, novel ligands. |

| Copper-based | Ullmann condensation, C-N/C-O/C-S coupling | Low cost, low toxicity. Research focus: ligand development, expanding substrate scope, ligand-free systems. longdom.org |

| Iron-based | Cross-coupling reactions | Very low cost, environmentally benign. Research focus: improving catalytic activity and selectivity. longdom.org |

| Dual Catalysis | Photoredox/metal catalysis | Access to novel reaction pathways via radical intermediates. Research focus: expanding applicability to thiophene (B33073) systems. |

Expanding Synthetic Utility in Complex Molecular Architectures

This compound is an ideal building block for the synthesis of complex molecules due to its defined structure and reactive handle. youtube.comresearchgate.net The concept of modular synthesis, where complex structures are assembled from simpler, pre-functionalized building blocks, is particularly relevant. semanticscholar.orgchemistryworld.com

Future research will focus on utilizing this compound in iterative cross-coupling strategies to construct well-defined oligothiophenes and other conjugated systems. By sequentially adding different aromatic or heterocyclic units, chemists can precisely control the length, composition, and electronic properties of the final molecule. This approach is fundamental to creating materials for organic electronics. semanticscholar.org

The compound can also serve as a key intermediate in the total synthesis of natural products or pharmaceutically active compounds that contain a substituted thiophene core. nih.govresearchgate.net Thiophene derivatives are known to exhibit a range of biological activities, including anti-HIV properties. mdpi.com The ability to introduce diverse substituents at the 3-position via the iodo group allows for the creation of extensive libraries of compounds for biological screening. The methyl group at the 4-position can influence the conformation and electronic properties of the resulting molecules, providing another layer of structural diversity.

Development of Advanced Functional Materials with Tunable Properties

Thiophene-based polymers and oligomers are renowned for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). semanticscholar.org this compound is a precursor for creating novel poly(methylthiophene) derivatives with tailored properties.

Future work will involve the polymerization of monomers derived from this compound. By choosing appropriate co-monomers or by post-polymerization functionalization, it is possible to fine-tune the material's band gap, charge carrier mobility, and solubility. mdpi.com For example, incorporating electron-donating or electron-withdrawing groups through cross-coupling reactions before polymerization can systematically alter the electronic characteristics of the resulting polymer.

The development of "smart" materials based on these tailored polythiophenes is another exciting frontier. These materials could respond to external stimuli such as light, temperature, or the presence of specific analytes, making them suitable for applications in sensors and actuators. nih.govmdpi.com The inherent properties of polythiophenes can be customized, suggesting a future where they are used to create a new generation of chemical biosensors and other high-efficiency polymeric materials. mdpi.com The journal Advanced Functional Materials regularly publishes research on materials with improved chemical and physical properties, representing a key outlet for such discoveries. nanogune.euwiley.comresearchgate.net

Interdisciplinary Applications in Emerging Technologies

The unique properties of materials derived from this compound open doors to applications beyond traditional organic electronics. The intersection of materials science with biology and medicine presents significant opportunities.

One promising area is the development of biosensors. Polythiophene derivatives can be functionalized with biological recognition elements (e.g., enzymes, antibodies, DNA strands) to create highly sensitive and selective sensors. mdpi.com For instance, a polythiophene-based material was shown to selectively identify specific DNA oligonucleotide sequences, highlighting its potential in medicinal diagnostics. mdpi.com

Furthermore, these materials could find use in bioimaging and drug delivery. By incorporating fluorescent moieties or drug molecules, researchers could design systems that can both visualize biological processes and deliver therapeutic agents to specific targets. The biocompatibility and processability of polythiophene derivatives are key advantages in these applications. mdpi.com Syncing biochemistry with biomedical engineering using customizable polythiophenes could lead to a new generation of scientific advancements. mdpi.com

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. jetir.org For a compound like this compound, these computational tools can accelerate discovery and optimization in several ways.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Prediction | Predicts products, yields, and optimal conditions for chemical reactions. beilstein-journals.orgrjptonline.org | Faster optimization of functionalization reactions (e.g., cross-coupling) and discovery of novel transformations. |

| Retrosynthesis Planning | Identifies potential synthetic routes to a target molecule from available starting materials. engineering.org.cn | Highlights the utility of this compound as a strategic building block in complex syntheses. |

| Property Prediction | Predicts the physical, chemical, and biological properties of novel compounds. | Enables in silico screening of virtual libraries of this compound derivatives for desired material or biological properties. |

| Materials Discovery | Designs new materials with targeted functionalities using generative models. | Accelerates the discovery of new high-performance polymers and functional materials derived from this compound. |

Q & A

What are the key considerations for synthesizing 3-Iodo-4-methylthiophene with high regioselectivity?

Level: Advanced

Methodological Answer:

Synthesis of this compound typically involves iodination of a pre-functionalized thiophene precursor. A critical step is ensuring regioselectivity at the 3-position. A validated approach includes:

- Using electrophilic iodination agents (e.g., molecular iodine with a Lewis acid catalyst) under inert atmosphere .

- Monitoring reaction progress via thin-layer chromatography (TLC) to optimize reaction time and avoid over-iodination .

- Purification via column chromatography (Hexane/EtOAc gradients) to isolate the desired isomer .

Key Data: Yield optimization (e.g., 65–80% in DCM at RT) and characterization via -NMR (δ 7.2–7.4 ppm for aromatic protons) .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in NMR or IR spectra often arise from impurities, solvent effects, or tautomerism. To address this:

- Compare experimental data with computational predictions (DFT calculations for -NMR chemical shifts) .

- Re-crystallize the compound to remove impurities and re-acquire spectra in deuterated solvents (e.g., CDCl) .

- Validate assignments using 2D NMR techniques (HSQC, HMBC) to confirm connectivity .

Example: Aromatic proton splitting patterns in -NMR may differ due to steric effects from the methyl group; cross-verify with X-ray crystallography if available .

What are the best practices for characterizing this compound in synthetic workflows?

Level: Basic

Methodological Answer:

Full characterization requires:

- NMR Spectroscopy : -NMR (aromatic protons), -NMR (C-I coupling at ~90 ppm), and - HMBC for regiochemical confirmation .